2-Bromopropyl 4-chlorobenzoate
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Overview
Description
2-Bromopropyl 4-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a propyl group and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopropyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-bromopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and 2-bromopropanol.
Reduction: The compound can be reduced to form the corresponding alcohol, 2-bromopropanol, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in anhydrous ether solvents.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-chlorobenzoic acid derivatives.
Hydrolysis: 4-Chlorobenzoic acid and 2-bromopropanol.
Reduction: 2-Bromopropanol.
Scientific Research Applications
2-Bromopropyl 4-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromopropyl 4-chlorobenzoate involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This property allows it to modify biological molecules such as proteins and enzymes, potentially altering their function. The molecular targets and pathways involved depend on the specific nucleophile and the biological context in which the compound is used.
Comparison with Similar Compounds
2-Bromopropyl benzoate: Similar structure but lacks the chlorine atom on the benzene ring.
4-Chlorobenzyl bromide: Contains a benzyl group instead of a propyl group.
2-Bromoethyl 4-chlorobenzoate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: 2-Bromopropyl 4-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
113504-97-5 |
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Molecular Formula |
C10H10BrClO2 |
Molecular Weight |
277.54 g/mol |
IUPAC Name |
2-bromopropyl 4-chlorobenzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-7(11)6-14-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
NGBUNKCNSAJXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=C(C=C1)Cl)Br |
Origin of Product |
United States |
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